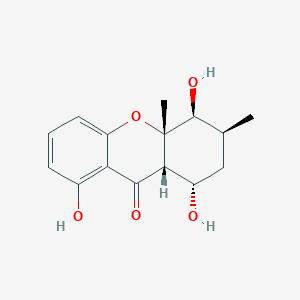

Monodictysin B

Description

Monodictysin B is a xanthone-derived secondary metabolite isolated from fungal sources, including the algal fungus Monodictys putredinis and the ascomycete fungus Leptosphaeria sp. . Structurally, it belongs to the polyketide family, characterized by a fused tricyclic aromatic system with hydroxyl and methyl substituents. Its isolation and structural elucidation rely on advanced spectroscopic techniques, including NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRESIMS), which confirm its molecular formula (C₁₆H₁₄O₆) and stereochemical features .

This compound exhibits moderate bioactivity as an inducer of NAD(P)H:quinone reductase, an enzyme implicated in cancer chemoprotection by detoxifying carcinogenic quinones .

Properties

Molecular Formula |

C15H18O5 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(1S,3S,4S,4aS,9aS)-1,4,8-trihydroxy-3,4a-dimethyl-2,3,4,9a-tetrahydro-1H-xanthen-9-one |

InChI |

InChI=1S/C15H18O5/c1-7-6-9(17)12-13(18)11-8(16)4-3-5-10(11)20-15(12,2)14(7)19/h3-5,7,9,12,14,16-17,19H,6H2,1-2H3/t7-,9-,12+,14-,15-/m0/s1 |

InChI Key |

NFHLHXVIHBGFKO-XHOOZROUSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]2C(=O)C3=C(C=CC=C3O[C@@]2([C@H]1O)C)O)O |

Canonical SMILES |

CC1CC(C2C(=O)C3=C(C=CC=C3OC2(C1O)C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Monodictysin B shares structural homology with other fungal-derived xanthones and polyketides, particularly those isolated from Leptosphaeria sp. Key analogs include:

- Isomerism: this compound and leptosphaerin F share identical molecular formulas (C₁₆H₁₄O₆) but differ in substituent positions, as evidenced by distinct ¹H-¹H coupling constants and NOESY correlations .

- Stereochemistry: The absolute configuration of this compound remains unconfirmed, whereas leptosphaerin I (a related xanthone) was assigned 8aR configuration via circular dichroism (CD) spectroscopy .

Source and Isolation Methods

All compared compounds are isolated from fungal fermentations using similar protocols:

Extraction: Ethyl acetate or methanol extraction of fungal mycelia .

Chromatography : Purification via silica gel column chromatography, followed by HPLC .

Characterization : NMR (¹H, ¹³C, 2D-COSY), HRESIMS, and CD spectroscopy for stereochemical assignment .

Q & A

Q. How to integrate qualitative and quantitative data in mixed-methods studies on this compound’s therapeutic potential?

- Methodological Answer :

- Sequential design : First, use transcriptomics (quantitative) to identify affected pathways. Follow with semi-structured interviews (qualitative) to contextualize findings (e.g., clinician insights on translational barriers).

- Triangulation : Cross-validate results across methods. For example, correlate gene expression changes with phenotypic observations.

- Software tools : Use NVivo for thematic analysis and R/Python for statistical modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.